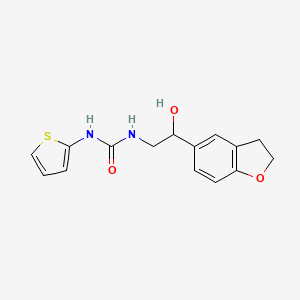
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H15N3O3S with a molecular weight of approximately 305.35 g/mol. The compound features a urea functional group, which is significant for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiophene moiety and the dihydrobenzofuran structure contribute to its pharmacological properties by enhancing binding affinity to target sites.
Biological Activities
-
Anticancer Activity :
- Studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of thiourea have shown promising results in inhibiting cell proliferation in human monocytic cells (U937) and melanoma cell lines (B16-F10) .
- The structure–activity relationship (SAR) suggests that modifications in the urea group can enhance anticancer efficacy, potentially making this compound a candidate for further development in cancer therapy.
-
Antimicrobial Properties :
- The presence of the thiophene ring is known to impart antimicrobial activity. Research has demonstrated that thiourea derivatives are effective against a range of bacterial and fungal pathogens .
- The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes could be a mechanism contributing to its antimicrobial effects.
- Anti-inflammatory Effects :
Case Studies
A series of studies have evaluated the biological activities of related compounds:
-
Study on Anticancer Activity :
A recent study highlighted that certain benzofuran derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties . This suggests that our compound may follow a similar trend. -
Immunosuppressive Activity :
Research involving substituted ureas showed significant immunosuppressive effects in animal models, indicating the potential for therapeutic applications in autoimmune diseases .
Comparative Analysis Table
科学研究应用
Research indicates that this compound interacts with various neurotransmitter systems, which can lead to significant pharmacological effects:
1. Antidepressant Effects
The compound is believed to inhibit the reuptake of serotonin and norepinephrine, potentially providing antidepressant-like effects. This mechanism suggests its utility in treating mood disorders.
2. Anti-inflammatory Activity
Benzofuran derivatives have exhibited anti-inflammatory properties. Studies have shown that modifications of similar compounds can enhance their potency against inflammation, making them candidates for conditions like arthritis.
3. Neuroprotective Effects
The modulation of neurotransmitter levels may confer neuroprotective benefits, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of related benzofuran derivatives:
1. Anti-inflammatory Studies
A series of experiments assessed the anti-inflammatory effects of 2,3-dihydrobenzofuran derivatives in carrageenan-induced paw edema models in rats. Results indicated that certain structural modifications significantly enhanced anti-inflammatory potency compared to standard treatments like indomethacin.
2. Neurotransmitter Uptake Inhibition
Research focused on the inhibition of neurotransmitter uptake demonstrated that benzofuran derivatives could effectively increase synaptic levels of serotonin and norepinephrine. This suggests potential applications in treating depression and anxiety disorders.
3. In Vitro Studies
In vitro assays have shown that compounds with similar structures can inhibit specific enzymes involved in inflammatory pathways, supporting their therapeutic roles.
Comparative Activity Table
To illustrate the biological activities of related compounds, the following table summarizes key findings from various studies:
属性
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-12(9-16-15(19)17-14-2-1-7-21-14)10-3-4-13-11(8-10)5-6-20-13/h1-4,7-8,12,18H,5-6,9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSAZBODTCSYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














